molecular formula C9H9BrN2O2 B1399651 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 894852-01-8

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Numéro de catalogue: B1399651
Numéro CAS: 894852-01-8
Poids moléculaire: 257.08 g/mol
Clé InChI: RWDKWNQIMXGFDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a pyridine ring, and an oxazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the bromination of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce an oxo derivative .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry demonstrated that synthesized derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The compounds were tested against human breast cancer and prostate cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic substitution reactions.

Synthesis Methodologies

  • Electrophilic Aromatic Substitution :
    • The bromine atom in the compound can be replaced with other substituents under appropriate conditions.
    • This reaction facilitates the development of more complex molecules with tailored biological activities.
  • One-Pot Synthesis :
    • A recent methodology involves a one-pot synthesis approach that simplifies the preparation of derivatives while maintaining high yields and purity .

Material Science Applications

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.

Case Study: Electronic Properties

Research has shown that derivatives of this compound exhibit interesting electronic properties that can be harnessed for optoelectronic applications. For instance, modifications to the oxazine ring have been explored to enhance charge mobility in organic light-emitting diodes (OLEDs) .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cell lines
Organic SynthesisIntermediate for electrophilic substitutionsHigh yield one-pot synthesis methods
Material ScienceDevelopment of organic semiconductorsEnhanced electronic properties for OLEDs

Mécanisme D'action

The mechanism of action of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Comparison: Compared to similar compounds, 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and binding properties. This structural difference can lead to variations in its chemical behavior and biological activity .

Activité Biologique

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,2-b][1,4]oxazines, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrN2OC_7H_7BrN_2O, with a molecular weight of 215.05 g/mol. The structural configuration is significant as it influences the biological interactions of the compound.

Antimicrobial Activity

Research indicates that compounds within the pyrido[3,2-b][1,4]oxazine class exhibit antimicrobial properties. A study conducted on related compounds demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM. The compound was found to activate caspase pathways indicative of apoptosis.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of bromine and other functional groups enhances its reactivity and binding affinity.

Molecular Interaction Studies

Molecular docking studies have shown that this compound can bind effectively to target enzymes involved in bacterial metabolism and cancer cell proliferation.

Q & A

Q. Basic: What are the standard synthetic routes for 7-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?

Methodological Answer:
The compound is typically synthesized via alkylation or coupling reactions. A copper(I)-catalyzed one-pot method is efficient for regioselective synthesis, combining 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one with aromatic aldehydes . Alternatively, alkylation of the parent oxazinone with alkyl halides (e.g., using Cs₂CO₃ in DMF at 70°C) introduces substituents like nitrobenzyl groups . Key steps include purification via silica gel chromatography and structural validation using ¹H/¹³C NMR and mass spectrometry .

Q. Advanced: How can regioselectivity be controlled during functionalization of the pyrido-oxazinone core?

Methodological Answer:
Regioselectivity in reactions (e.g., at the 7-bromo position) is influenced by steric and electronic factors. Copper catalysis in one-pot reactions directs coupling to the isoxazole ring, avoiding undesired side products . For alkylation, bulky substituents on the oxazinone nitrogen (e.g., nitrobenzyl) can sterically hinder alternative reaction sites, as demonstrated in NF-κB inhibitor synthesis . Computational modeling (e.g., DFT) may predict reactive sites, but empirical optimization of solvents (e.g., DMF vs. THF) and catalysts (e.g., Bi₂O₃) is often required .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the dimethyl group at C2 appears as a singlet (~1.5 ppm), while the pyridyl protons resonate between 6.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₉BrN₂O₂: [M+H]⁺ = 257.9894) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. Advanced: How do structural modifications impact biological activity in HCC models?

Methodological Answer:
Derivatives like 4-(4-nitrobenzyl)-substituted analogs show potent NF-κB inhibition in HepG2 and Huh-7 cells. Key SAR insights:

  • Nitrobenzyl Group : Enhances DNA binding interference, reducing p65 phosphorylation (IC₅₀ = 12 µM) .
  • Bromine at C7 : Critical for apoptosis induction; removal reduces potency by ~70% .
  • Dimethyl Group at C2 : Stabilizes the oxazinone ring, improving metabolic stability .
    Dose-response curves (0–50 µM, 24–72 h) and Western blotting for NF-κB pathway proteins (e.g., IκBα) are standard assays .

Q. Basic: What are the primary biological targets of this compound?

Methodological Answer:
The compound and its derivatives target:

  • NF-κB Signaling : Inhibits p65 phosphorylation and DNA binding, reducing HCC proliferation .
  • Kinases : As seen in fostamatinib analogs, pyrido-oxazinones act as SYK kinase inhibitors, modulating immune cell signaling .
  • Ion Channels : Related 1,4-benzoxazinones block calcium channels or open potassium channels, suggesting broader target potential .

Q. Advanced: What in silico strategies optimize molecular docking for anticancer activity?

Methodological Answer:

  • Target Selection : Prioritize proteins with known HCC roles (e.g., NF-κB p65 subunit, PI3Kγ) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for binding pose prediction. The nitrobenzyl group shows strong hydrogen bonding with Lys145 of NF-κB .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Derivatives with rigid pyrido-oxazinone cores exhibit lower RMSD fluctuations .

Q. Basic: How is purity validated for this compound in pharmacological studies?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of impurities .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br ratios (e.g., C: 41.73%, H: 3.51%, Br: 30.89%) .
  • Melting Point : Sharp mp (~175–176°C) indicates crystallinity and purity .

Q. Advanced: How to resolve contradictions in biological data across cell lines?

Methodological Answer:

  • Dose Optimization : Test IC₅₀ values in multiple HCC lines (e.g., HepG2 vs. HCCLM3) due to p53 status variations .
  • Pathway Crosstalk : Use RNA-seq to identify compensatory pathways (e.g., STAT3 activation in NF-κB-inhibited cells) .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular drug levels, ruling out uptake differences .

Q. Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : –20°C under argon; dimethyl groups reduce hygroscopicity, but bromine increases light sensitivity .
  • Degradation Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • LogP Optimization : Aim for 2–3 using ClogP calculators; nitrobenzyl derivatives (LogP = 2.1) show better BBB permeability than polar analogs .
  • PSA Reduction : Trimethoxy groups lower polar surface area (<90 Ų), enhancing passive diffusion .
  • In Vivo Models : Intravenous PK studies in rodents (plasma/brain ratio >0.3) validate improvements .

Propriétés

IUPAC Name

7-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-6(14-9)3-5(10)4-11-7/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKWNQIMXGFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727803
Record name 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894852-01-8
Record name 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-5-bromopyridin-3-ol (0.500 g, 2.64 mmol) and K2CO3 (1.09 g, 7.93 mmol) in acetone (11.0 mL) was added ethyl bromoisobutyrate (0.50 mL, 3.4 mmol). The solution was stirred under N2 for 18 h and then heated to reflux. After 18 h, the solution was cooled and concentrated. The light-pink, sweet-smelling solid was dissolved in CH2Cl2 (50 mL) and MeOH (5 mL). The solution was diluted with H2O (150 mL) and then washed with CH2Cl2 (3×75 mL). The combined organic layers were washed with brine (2×100 mL), dried (Na2SO4) and concentrated to yield the title compound (0.57 g, 84%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 11.39 (s, 1H), 8.03 (d, J=1.2 Hz, 1H), 7.66 (d, 0.9 Hz, 1H), 1.43 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.68 g) in N,N-dimethylformamide (15 mL) was added dropwise a solution of 2-amino-5-bromopyridin-3-ol (3.22 g) in N,N-dimethylformamide (25 mL) at room temperature over a period of 10 minutes, and the mixture was stirred at room temperature for 20 minutes. To the mixture was added dropwise ethyl α-bromoisobutyrate (3.32 g) over a period of 20 minutes, and the reaction mixture was stirred at room temperature for 1 hour and at 80° C. for 2 hours. After cooling, to the reaction mixture was added cold water, and the mixture was extracted with ethyl acetate. The organic layer was washed successively water and brine, dried over magnesium sulfate and concentrated in vacuo by a half volume. The precipitates were collected by filtration to give 7-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (0.90 g) was obtained as a powder.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 78384325
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CID 78384325
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CID 78384325
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CID 78384325
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.